

6-(tert-butoxy)-6-oxohexanoic acid CAS number 52221-07-5

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Compound of Interest

Compound Name: 6-(tert-Butoxy)-6-oxohexanoic acid

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An In-Depth Technical Guide to **6-(tert-Butoxy)-6-oxohexanoic Acid** (CAS: 52221-07-5): Synthesis, Properties, and Applications in Modern Chemistry

Introduction

6-(tert-Butoxy)-6-oxohexanoic acid, also known as adipic acid mono-tert-butyl ester, is a bifunctional organic compound of significant interest in chemical synthesis, materials science, and drug development. Its structure is deceptively simple: a six-carbon aliphatic backbone derived from adipic acid, with one carboxyl group protected as a tert-butyl ester and the other remaining as a free carboxylic acid. This "mono-protection" strategy imparts a valuable orthogonality, allowing for selective chemical transformations at the free acid terminus while the ester remains inert. The tert-butyl ester itself is a robust protecting group, stable to a wide range of nucleophilic and reducing conditions, yet can be cleanly removed under acidic conditions to liberate the second carboxylic acid.^[1] This unique combination of a reactive handle and a cleavable, protected handle makes **6-(tert-butoxy)-6-oxohexanoic acid** an essential building block for creating complex molecular architectures, from antibody-drug conjugate linkers to building blocks for novel polymers and prodrugs.^{[2][3][4]} This guide provides a comprehensive technical overview of its properties, synthesis, and critical applications for researchers and development scientists.

Part 1: Physicochemical Properties and Spectroscopic Profile

The physical and chemical characteristics of a compound are foundational to its application. **6-(tert-Butoxy)-6-oxohexanoic acid** is typically a liquid or low-melting solid at room temperature.^[5]

1.1: Chemical and Physical Properties

| Property | Value | Source(s) |
|--------------------|---|--|
| CAS Number | 52221-07-5 | ^[5] ^[6] ^[7] |
| Molecular Formula | C ₁₀ H ₁₈ O ₄ | ^[2] ^[7] |
| Molecular Weight | 202.25 g/mol | ^[5] ^[7] |
| IUPAC Name | 6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid | ^[7] |
| Synonyms | Adipic acid mono-tert-butyl ester, Mono-tert-butyl adipate | ^[6] |
| Appearance | Liquid or low-melting solid/semi-solid | ^[5] |
| Melting Point | 10 °C | ^[5] ^[8] |
| Boiling Point | 116 °C @ 1.5 mmHg (1.5 Torr) | ^[5] ^[8] |
| Storage Conditions | Room temperature, under inert atmosphere, sealed in a dry place | ^[5] |

1.2: Spectroscopic Signature

Spectroscopic analysis is critical for structure verification and quality control. The key features in the NMR and IR spectra of **6-(tert-butoxy)-6-oxohexanoic acid** directly correspond to its functional groups.^[9]^[10]

- ¹H NMR Spectroscopy: The proton NMR spectrum provides a clear map of the molecule's aliphatic backbone and the distinct tert-butyl group.
 - ~1.45 ppm (singlet, 9H): This strong singlet signal is characteristic of the nine equivalent protons of the tert-butyl group (-C(CH₃)₃).

- ~1.60-1.75 ppm (multiplet, 4H): This signal arises from the four protons on the two central methylene groups of the adipic acid chain (HOOC-CH₂-CH₂-CH₂-CH₂-COOtBu).
- ~2.25 ppm (triplet, 2H): Corresponds to the methylene group adjacent to the tert-butyl ester (HOOC-CH₂-CH₂-CH₂-CH₂-COOtBu).
- ~2.35 ppm (triplet, 2H): Corresponds to the methylene group adjacent to the free carboxylic acid (HOOC-CH₂-CH₂-CH₂-CH₂-COOtBu).
- ~11-12 ppm (broad singlet, 1H): This downfield signal is characteristic of the acidic proton of the carboxylic acid (-COOH). Its broadness is due to hydrogen bonding and exchange.
- ¹³C NMR Spectroscopy: The carbon spectrum complements the proton data, showing distinct signals for each carbon environment.[\[11\]](#)
 - ~24.5 ppm & ~25.5 ppm: Signals for the two central methylene carbons (-CH₂-CH₂-CH₂-CH₂-).
 - ~28.0 ppm: A strong signal from the three equivalent methyl carbons of the tert-butyl group.
 - ~33.5 ppm & ~34.0 ppm: Signals for the two methylene carbons adjacent to the carbonyls.
 - ~80.5 ppm: The quaternary carbon of the tert-butyl group (-C(CH₃)₃).
 - ~173.0 ppm: The carbonyl carbon of the tert-butyl ester.
 - ~179.0 ppm: The carbonyl carbon of the free carboxylic acid, typically shifted further downfield than the ester.
- Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the two different carbonyl groups.[\[10\]](#)[\[12\]](#)
 - ~1705 cm⁻¹ (strong, sharp): This absorption corresponds to the C=O stretch of the dimeric carboxylic acid.
 - ~1730 cm⁻¹ (strong, sharp): This absorption corresponds to the C=O stretch of the tert-butyl ester.

- 2500-3300 cm^{-1} (very broad): A characteristic broad absorption band for the O-H stretch of the hydrogen-bonded carboxylic acid.
- ~2950 cm^{-1} (medium-strong): C-H stretching vibrations of the aliphatic chain and tert-butyl group.

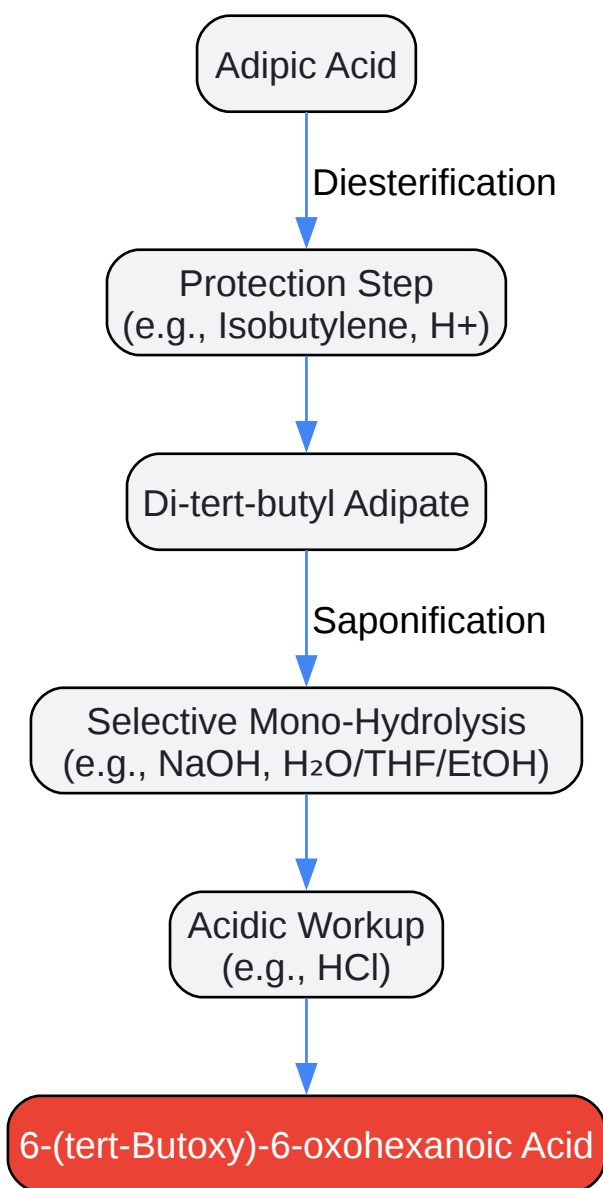
Part 2: Synthesis and Purification

The synthesis of **6-(tert-butoxy)-6-oxohexanoic acid** is a classic example of selective protection chemistry. The primary challenge is to differentiate between the two chemically equivalent carboxylic acid groups of adipic acid.

2.1: Causality in Synthetic Strategy

Direct mono-esterification of a symmetric dicarboxylic acid like adipic acid is notoriously difficult.^[13] Attempting to react adipic acid with one equivalent of a tert-butylating agent will typically yield a statistical mixture of unreacted diacid, the desired monoester, and the undesired diester. Separating these components can be inefficient. Therefore, a more controlled and higher-yielding strategy involves a protection-deprotection sequence, as outlined in Method A below.

2.2: Synthetic Workflow Diagram



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